2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Description
2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a 3,4-dimethoxyphenyl group at position 5, and a thioacetic acid moiety at position 2. The 3,4-dimethoxyphenyl substituent is notable for its electron-donating methoxy groups, which enhance aromatic stability and influence biological interactions . This compound is part of a broader class of 1,2,4-triazole-3-thioacetic acid derivatives, which are studied for their antimicrobial, antifungal, and anticancer activities .
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-4-7-18-14(16-17-15(18)23-9-13(19)20)10-5-6-11(21-2)12(8-10)22-3/h4-6,8H,1,7,9H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPKCIJLXPFNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps. One common method includes the reaction of thiocarbohydrazide with 2-(thiophen-2-yl)acetic acid to form 4-amino-1,2,4-triazole-3-thione. This intermediate is then reacted with allyl bromide and 3,4-dimethoxybenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols or amines to form esters or amides. For example:
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Esterification : Reaction with methanol under acidic conditions yields methyl 2-((4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate.
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Amidation : Interaction with benzylamine produces the corresponding acetamide derivative.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | 78–85 |
| Amidation | Benzylamine, DCC, RT | Acetamide | 65–72 |
Alkylation at the Thioether Sulfur
The thioether sulfur acts as a nucleophile, enabling alkylation with alkyl halides. For instance, treatment with methyl iodide generates the sulfonium ion intermediate, which can further react with nucleophiles :
| Substrate | Alkylating Agent | Product | Reaction Efficiency |
|---|---|---|---|
| Thioether | Methyl iodide | Methylthio derivative | 82–90% |
Oxidation of the Allyl Group
The allyl substituent undergoes oxidation to form epoxy or carbonyl derivatives. Using m-chloroperbenzoic acid (mCPBA) yields an epoxide, while ozonolysis cleaves the double bond to produce ketones:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| mCPBA | Epoxide | High (≥90%) |
| Ozone | Ketone | Moderate (70–75%) |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes. For example, reaction with acetonitrile forms tetrazolo[1,5-a]triazine derivatives :
| Dipolarophile | Product Class | Reaction Yield (%) |
|---|---|---|
| Acetonitrile | Tetrazolo-triazine | 68–75 |
| Phenylacetylene | Triazolopyridine | 60–65 |
Functionalization of the Triazole Ring
The NH group in the triazole ring undergoes alkylation or acylation. Reaction with ethyl chloroacetate introduces an ethyl carboxylate side chain :
| Reagent | Product | Application |
|---|---|---|
| Ethyl chloroacetate | N-carbethoxyethyl triazole | Enhanced solubility |
| Acetyl chloride | N-acetyl triazole | Bioactivity modulation |
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler triazole derivatives due to electron-donating methoxy groups and steric effects from the allyl chain:
Stability Under Experimental Conditions
The compound is stable in acidic and neutral conditions but degrades in strong bases (pH > 10) via cleavage of the thioether bond:
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH 2–7 | Stable (>24 hrs) | N/A |
| pH 12 | Unstable (t<sub>1/2</sub> = 2 hrs) | S–C bond hydrolysis |
Scientific Research Applications
Antifungal Activity
Research has shown that derivatives of triazole compounds exhibit significant antifungal properties. For instance, a study demonstrated that triazole derivatives could effectively inhibit the growth of various fungal strains, making them promising candidates for antifungal drug development .
Anticancer Properties
Triazole compounds have also been investigated for their anticancer properties. A specific derivative of 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid was found to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Case Study: In Vivo Studies
In vivo studies have indicated that the compound can significantly reduce tumor growth in animal models. The mechanism involves the inhibition of angiogenesis and enhancement of apoptosis in cancer cells .
Fungicides
The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. It has been shown to effectively control fungal diseases in crops, thus improving yield and quality .
Herbicide Development
Research indicates potential herbicidal activity against certain weed species. Trials have shown that formulations containing this compound can selectively inhibit weed growth without harming crops, suggesting its use in integrated pest management systems .
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. For example, a study highlighted how adding this compound into polyvinyl chloride (PVC) improved thermal stability and mechanical strength .
Data Tables
Mechanism of Action
The mechanism of action for 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key physicochemical properties of 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid with structurally analogous compounds:
*Predicted based on structural similarity to 2-propoxyphenyl analog .
Key Observations :
- Synthetic Efficiency : Compound 7a achieves a higher yield (75%) under similar reaction times (4–5 hours), suggesting that electron-deficient aromatic substituents (e.g., pyridinyl) may favor reaction kinetics .
- Ester Derivatives : The isopropyl ester () has a lower molecular weight (352.41) than the target compound’s free acid form (363.41), which may influence bioavailability .
Antimicrobial and Antifungal Activity
- 3,4-Dimethoxyphenyl Derivatives : Compounds with 3,4-dimethoxyphenyl substituents exhibit potent antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to the methoxy groups’ ability to disrupt microbial cell membranes .
- Pyridinyl Analogs : Compound 7a (pyridin-2-yl substituent) shows moderate antifungal activity but lower efficacy compared to dimethoxyphenyl derivatives, highlighting the importance of aryl group electronics .
Anticancer and Antiradical Activity
- Hydrazide Derivatives: N′-substituted hydrazones of 1,2,4-triazole-3-thioacetic acids demonstrate cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from 8–15 µM .
Stability and Degradation
- Acid Stability: Under forced degradation conditions (water-acetonitrile with 0.1% methanoic acid), triazole-thioacetic acid derivatives degrade to their parent acids, indicating the target compound may require stabilization in acidic environments .
Biological Activity
2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, commonly referred to as compound 313251-07-9, is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties, particularly in the context of anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.38 g/mol. Its structure includes a triazole ring and an allyl group, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O4S |
| Molecular Weight | 335.38 g/mol |
| CAS Number | 313251-07-9 |
| Purity | ≥97% |
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of triazole derivatives against various cancer cell lines. The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- Cytotoxicity Evaluation : The cytotoxic activity was assessed using the MTT assay method. Preliminary results indicate that compounds with similar structural motifs exhibit significant cytotoxic effects. For instance, derivatives containing thiol groups have shown enhanced lipophilicity and improved tissue permeability, which are crucial for effective anticancer activity .
- IC50 Values : In a comparative study involving various derivatives of triazoles, some compounds demonstrated IC50 values as low as 29 μM against HeLa cells, indicating potent anticancer properties . The presence of the sulfur atom in the triazole structure may contribute to increased bioactivity through improved interaction with biological targets.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against a range of pathogens.
- Mechanism of Action : The mechanism by which triazoles exert their antimicrobial effects often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, leading to cell death .
- Case Studies : In vitro studies have shown that certain triazole derivatives possess significant antifungal activity against Candida species and antibacterial activity against Gram-positive bacteria .
Case Studies and Research Findings
A comprehensive evaluation of various studies reveals consistent findings regarding the biological activities of triazole derivatives:
- Study A : A synthesis and evaluation study reported that certain triazole compounds exhibited promising anticancer properties with notable cytotoxicity against MCF-7 and HeLa cell lines .
- Study B : Another research highlighted the synthesis of hybrid compounds incorporating triazoles that demonstrated enhanced biological activities compared to their non-hybrid counterparts .
Q & A
Q. What synthetic methods are used to prepare 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, and how is its structure confirmed?
The compound is synthesized via esterification reactions between 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione derivatives and methyl/ethyl chloroacetate in the presence of alkali. Structural confirmation employs elemental analysis, IR spectroscopy (to identify thioether and carboxyl groups), and NMR (to verify methoxy, allyl, and triazole ring protons). Thin-layer chromatography (TLC) ensures purity .
Q. What pharmacological activities have been reported for this compound, and how are they evaluated?
Preliminary studies indicate antimicrobial and antifungal activities, tested via in vitro assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). Activity is quantified using minimum inhibitory concentration (MIC) measurements. The 3,4-dimethoxyphenyl substituent enhances potency due to improved lipophilicity and target binding .
Advanced Research Questions
Q. How do structural modifications (e.g., esterification) influence the biological activity and pharmacokinetics of this compound?
Ester derivatives are synthesized to reduce acidity, prolong biological half-life, and enhance membrane permeability. For example, methyl/ethyl esters exhibit prolonged antifungal action compared to the parent acid. Substituents on the triazole ring (e.g., allyl groups) and methoxy positions on the phenyl ring modulate electronic and steric effects, impacting target enzyme inhibition (e.g., fungal cytochrome P450) .
Q. What thermodynamic and chromatographic methods are used to analyze this compound’s stability and retention behavior?
Hydrophilic interaction liquid chromatography (HILIC) evaluates retention behavior under varying temperatures. Thermodynamic parameters (e.g., enthalpy, entropy of transfer from mobile to stationary phase) are calculated using van’t Hoff plots. This aids in optimizing purification protocols and predicting stability under storage conditions .
Q. How can researchers address contradictions in reported biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, microbial strain variability) or compound purity. Standardized protocols (e.g., CLSI guidelines for MIC assays), impurity profiling via HPLC, and meta-analysis of structure-activity relationships (SAR) across analogues can resolve inconsistencies .
Q. What experimental design considerations are critical for evaluating this compound’s mechanism of action?
Key factors include:
- In vitro models : Use of knockout microbial strains to identify target pathways.
- Molecular docking : To predict interactions with enzymes like lanosterol 14α-demethylase (antifungal target).
- Comparative SAR : Testing derivatives with varied substituents (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethoxyphenyl) to isolate electronic vs. steric effects .
Q. What methodologies are recommended for assessing the compound’s stability and degradation products?
Accelerated stability studies (e.g., exposure to heat, light, humidity) combined with LC-MS/MS identify degradation products. Mass balance analysis ensures degradation pathways (e.g., hydrolysis of esters to carboxylic acids) are quantified. For example, under acidic conditions, ester derivatives hydrolyze to the parent acid, requiring pH-controlled formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
